![molecular formula C25H31ClN2O2RuS B6310354 氯(对伞花烃)[(1S,2S)-(-)-2-氨基-1,2-二苯乙基(甲基磺酰胺基)]钌(II) RuCl(对伞花烃)[(S,S)-MsDpen] CAS No. 329371-25-7](/img/structure/B6310354.png)

氯(对伞花烃)[(1S,2S)-(-)-2-氨基-1,2-二苯乙基(甲基磺酰胺基)]钌(II) RuCl(对伞花烃)[(S,S)-MsDpen]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

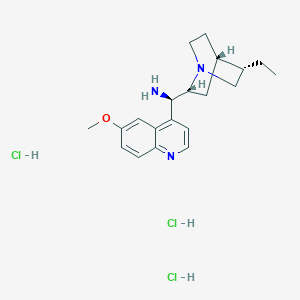

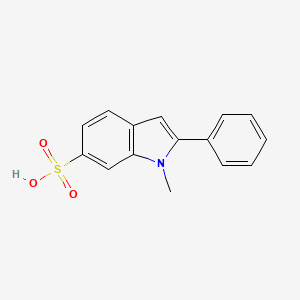

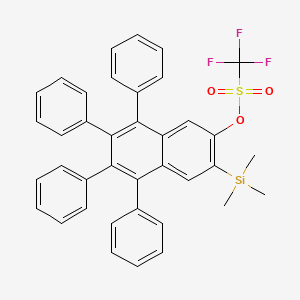

The compound is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines . The complex is structurally similar to (benzene)ruthenium dichloride dimer .

Synthesis Analysis

The dimer is prepared by the reaction of the phellandrene with hydrated ruthenium trichloride . At high temperatures, it exchanges with other arenes . The compound reacts with Lewis bases to give monometallic adducts .Molecular Structure Analysis

The compound adopts pseudo-octahedral piano-stool structures . The molecular weight of the compound is 612.39 .Chemical Reactions Analysis

The compound is used as a catalyst for the asymmetric transfer hydrogenation of a variety of imines . It is also used to prepare catalysts (by monomerization with dppf) used in borrowing hydrogen catalysis, a catalytic reaction that is based on the activation of alcohols towards nucleophilic attack .Physical And Chemical Properties Analysis

The compound is a red solid . It has a melting point of 247 to 250 °C and decomposes at this temperature . It is slightly soluble in water, with hydrolysis .科学研究应用

催化应用

钌配合物,包括那些包含对伞花烃的配合物,因其催化性质而被广泛研究。一个值得注意的应用是它们在闭环复分解反应中的使用,展示了它们在有机合成转化中的有效性。由钌源和特定的卡宾前体原位制备的催化体系展示了这些配合物在从甲硅烷基烯炔和烯丙基炔丙基醚生产环状衍生物方面的多功能性,突出了催化体系对环异构化产物或复分解化合物的二分行为(Sémeril, Bruneau, & Dixneuf, 2002)。此外,钌基复分解催化剂的原位生成已得到系统研究,揭示了用于烯烃复分解转化的选择性极高且高效的催化体系的形成,这对工业和合成有机化学具有重要意义(Müller et al., 2019)。

抗菌和药用化学

对伞花烃是许多钌配合物的成分,已在 100 多种植物物种中发现,并具有广泛的生物活性,包括抗菌作用。对伞花烃的抗菌特性,无论是单独使用还是作为植物提取物的主要成分,都已得到广泛研究,这凸显了对具有抗菌特性的新物质的需求,以对抗传染病。本综述强调了对伞花烃在人类医疗保健和生物医学应用中的潜力,表明了其在功能化生物材料和纳米材料中的有希望的作用(Marchese et al., 2017)。

抗癌活性

对钌配合物(包括那些包含对伞花烃等元素的配合物)的研究已扩展到抗癌活性的领域。这些配合物显示出作为抗癌剂的希望,各种研究集中于它们与 DNA/蛋白质相互作用并表现出抗肿瘤活性的能力。钌(II)配合物的结构多样性、它们与生物分子的相互作用模式以及它们作为抗肿瘤剂的潜力已得到全面综述,为开发新的抗癌药物提供了见解(Simović et al., 2019)。单核(芳烃)钌配合物已被开发并因其抗癌特性而得到综述,表明与传统的铂基药物相比副作用更少,并展示了通过配体变异进行活性调节的潜力(Amarasinghe & Perera, 2022)。

作用机制

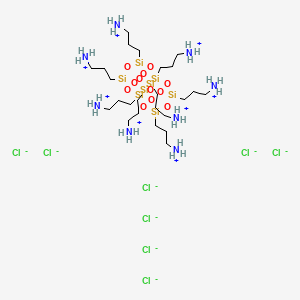

Target of Action

It is known that ruthenium complexes are often used in the field of medicinal chemistry due to their potential anticancer properties . They can interact with various biological targets, including DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .

Mode of Action

MFCD16294988 is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines It is known that ruthenium complexes can interact with biological molecules through various mechanisms, such as intercalation into dna, binding to proteins, or inhibition of enzymes .

Biochemical Pathways

Ruthenium complexes are known to interfere with several cellular processes, including dna replication, protein synthesis, and enzymatic activity, which can lead to cell death .

Pharmacokinetics

It is known that the pharmacokinetic properties of ruthenium complexes can vary widely depending on their chemical structure . Factors such as lipophilicity, charge, and molecular size can influence their absorption, distribution, metabolism, and excretion .

Result of Action

Ruthenium complexes are known to induce cell death in cancer cells through various mechanisms, including apoptosis (programmed cell death), necrosis (cell death due to injury), and autophagy (self-degradation of cellular components) .

Action Environment

The action, efficacy, and stability of MFCD16294988 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions or molecules, and the temperature . For instance, the stability of ruthenium complexes can be affected by the presence of reducing agents, which can lead to the reduction of ruthenium(III) to ruthenium(II) .

属性

IUPAC Name |

[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPFGRNIWPPSEW-CEHYLXJWSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O2RuS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)

![TriPhphosphine(1,5-cyoctadiene)[1,3-bis(2,4,6-trimethylPh)imidazol-2-ylidene]Ir(I) PF6, 98%](/img/structure/B6310323.png)